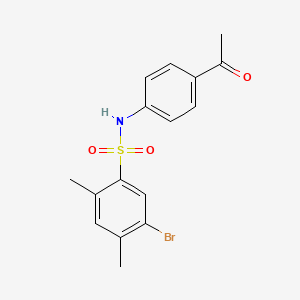

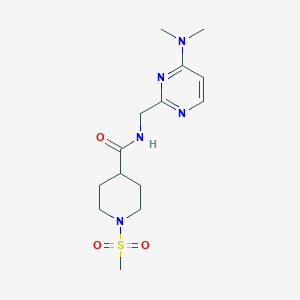

![molecular formula C21H24N2O2 B2698422 4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 923103-70-2](/img/structure/B2698422.png)

4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. The compound is known for its ability to inhibit the activity of certain enzymes, making it a valuable tool for studying various biological processes.

Aplicaciones Científicas De Investigación

Synthesis and Polymer Applications

Polymer Synthesis and Properties

A study by Hsiao et al. (2000) focused on synthesizing polyamides with flexible main-chain ether linkages derived from 4-tert-butylcatechol. These polyamides exhibited high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, suggesting applications in materials science for high-performance polymers (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Synthetic Organic Chemistry

Nucleophilic Substitutions and Radical Reactions

Research by Jasch et al. (2012) highlighted the use of tert-butyl phenylazocarboxylates in synthetic organic chemistry, demonstrating their utility as building blocks for creating azocarboxamides and modifying the benzene ring through radical reactions. This indicates potential applications in synthesizing complex organic molecules (Jasch, S. B. Höfling, & M. Heinrich, 2012).

Chemosensors for Metal Ions

Fluorescence Chemosensor for Ba2+

A study by Ravichandiran et al. (2019) introduced a phenoxazine-based fluorescence chemosensor for selective detection of Ba2+ ions, indicating the relevance of related chemical structures in developing sensors for specific metal ions. This application is crucial for environmental monitoring and analytical chemistry (Ravichandiran, S. Subramaniyan, A. Bella, Princy Merlin Johnson, A. R. Kim, K. Shim, & D. Yoo, 2019).

Mecanismo De Acción

Target of Action

It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors .

Mode of Action

It is known that similar compounds interact with their targets, leading to various biological activities .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Similar compounds, such as indole derivatives, are known to have diverse biological activities .

Action Environment

It is known that the storage temperature can affect the stability of similar compounds .

Propiedades

IUPAC Name |

4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-21(2,3)16-11-9-15(10-12-16)20(25)22-17-6-4-7-18(14-17)23-13-5-8-19(23)24/h4,6-7,9-12,14H,5,8,13H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMBMHGRKZCDRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

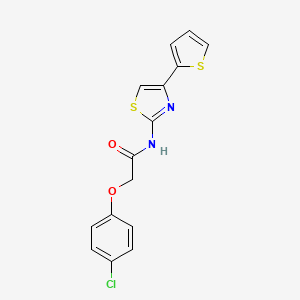

![[(1-Phenylethyl)carbamoyl]methyl 4-tert-butylbenzoate](/img/structure/B2698346.png)

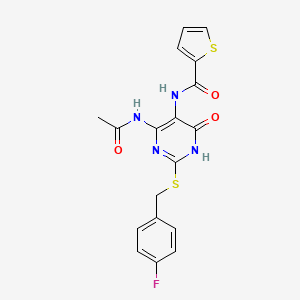

![N-[4-(benzyloxy)benzyl]-2-chloro-N-ethylacetamide](/img/structure/B2698350.png)

![1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2698362.png)